3-[(Di-iso-propylamino)methyl]thiophenol
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Overview
Description
3-[(Di-iso-propylamino)methyl]thiophenol is an organic compound characterized by the presence of a thiophenol group attached to a di-iso-propylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Di-iso-propylamino)methyl]thiophenol typically involves the reaction of thiophenol with di-iso-propylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the formation of the desired product.
Solvent: Organic solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and catalyst concentration) is common to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the thiophenol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced sulfur compounds.
Substitution Products: Various substituted thiophenols depending on the electrophile used.
Scientific Research Applications
3-[(Di-iso-propylamino)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Di-iso-propylamino)methyl]thiophenol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Influencing biochemical pathways by interacting with key proteins or signaling molecules.
Comparison with Similar Compounds
Thiophenol: Lacks the di-iso-propylamino methyl group, making it less complex.
Di-iso-propylamine: Lacks the thiophenol group, resulting in different chemical properties.
Properties
IUPAC Name |
3-[[di(propan-2-yl)amino]methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS/c1-10(2)14(11(3)4)9-12-6-5-7-13(15)8-12/h5-8,10-11,15H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXXACQTUBSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)S)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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